4,5-Dimethyl-2-furoic acid
CAS No.: 89639-83-8
Cat. No.: VC3720836
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89639-83-8 |
---|---|
Molecular Formula | C7H8O3 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | 4,5-dimethylfuran-2-carboxylic acid |
Standard InChI | InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) |
Standard InChI Key | BNVXYXRSJIWWDX-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=C1)C(=O)O)C |
Canonical SMILES | CC1=C(OC(=C1)C(=O)O)C |
Introduction
Chemical Identity and Structural Properties
4,5-Dimethyl-2-furoic acid is a white to pale yellow crystalline solid with distinctive physical and chemical characteristics that make it valuable for various chemical applications. This section details its structural features and key properties that define its behavior in chemical reactions and applications.
Molecular Structure and Identification
The compound consists of a furan ring with two methyl groups attached at positions 4 and 5, and a carboxylic acid group at position 2. This arrangement creates a planar heterocyclic structure with specific electronic properties influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid functionality.
Table 1: Chemical Identifiers of 4,5-Dimethyl-2-furoic acid
Parameter | Value |
---|---|
CAS Number | 89639-83-8 |
IUPAC Name | 4,5-dimethylfuran-2-carboxylic acid |
Molecular Formula | C₇H₈O₃ |
Molecular Weight | 140.14 g/mol |
InChI Key | BNVXYXRSJIWWDX-UHFFFAOYSA-N |
PubChem CID | 2774924 |
SMILES | CC1=C(OC(=C1)C(=O)O)C |
The compound has multiple synonyms including 2-furancarboxylic acid, 4,5-dimethyl and 4,5-dimethylfurancarboxylic acid, which are commonly used in scientific literature and commercial catalogs .
Physical and Chemical Properties
4,5-Dimethyl-2-furoic acid exhibits specific physical properties that influence its handling, storage, and application in various chemical processes. Understanding these properties is essential for its effective utilization in research and industrial settings.
Table 2: Physical and Chemical Properties of 4,5-Dimethyl-2-furoic acid
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | White to pale yellow |
Density | 1.194 g/cm³ |
Melting Point | 146-148°C |
Boiling Point | 254.6°C at 760 mmHg |
Flash Point | 107.8°C |
Solubility in Water | Limited |
Decomposition Temperature | Not precisely determined |
The compound demonstrates moderate thermal stability with a relatively high boiling point, indicating its suitability for reactions requiring elevated temperatures. Its limited water solubility suggests that organic solvents would be more appropriate for reactions involving this compound .
Synthesis Methodologies
The preparation of 4,5-dimethyl-2-furoic acid can be accomplished through several synthetic routes, each with specific advantages depending on the scale and application requirements.
Enzymatic Approaches
Recent advances in biocatalysis have opened new avenues for the preparation of furan derivatives, including potential pathways to 4,5-dimethyl-2-furoic acid.
Enzymatic carboxylation represents an emerging approach for the synthesis of furan dicarboxylic acids. Research published in ACS Catalysis indicates that enzymes such as PtHmfF can catalyze the carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid under elevated CO₂ pressure . While this research doesn't directly address the synthesis of 4,5-dimethyl-2-furoic acid, it provides valuable insights into potential enzymatic routes for structurally related compounds that could be adapted for the methylated derivatives.
The enzymatic approach offers potential advantages in terms of selectivity and environmental impact compared to traditional chemical synthesis methods, although current yields remain relatively low even under optimized conditions .
Research Findings and Applications
Current research involving 4,5-dimethyl-2-furoic acid spans several domains, from fundamental studies of reactivity to potential applications in materials science and organic synthesis.
Carboxylation and Decarboxylation Studies
Significant research has focused on understanding the carboxylation and decarboxylation mechanisms of furan derivatives, which has implications for the chemistry of 4,5-dimethyl-2-furoic acid.
Studies on enzymes such as PtHmfF have demonstrated the ability to catalyze H/D exchange in the 5-position of furoic acid derivatives, indicating the potential for similar reactivity in 4,5-dimethyl-2-furoic acid. This exchange mechanism provides insights into the electronic properties of the furan ring and the influence of substituents on reactivity patterns .
Furthermore, research has shown that under pressurized CO₂ conditions (32 bar), enzymatic systems can promote carboxylation reactions of furoic acid derivatives. While the yields remain relatively low (~2 mM product formation), these findings suggest potential pathways for carbon dioxide fixation using heterocyclic carboxylic acids as substrates .
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